2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-methylphenyl substituent on the thiazole ring and a sulfanyl-linked 2-aminophenyl group. The thiazole core and acetamide functionality are common motifs in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .
Properties
Molecular Formula |
C18H17N3OS2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H17N3OS2/c1-12-6-8-13(9-7-12)15-10-24-18(20-15)21-17(22)11-23-16-5-3-2-4-14(16)19/h2-10H,11,19H2,1H3,(H,20,21,22) |
InChI Key |
OKHHGVNGXHPCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring and the aminophenyl sulfanyl intermediate. The reaction conditions often include the use of solvents like 1,4-dioxane and reagents such as thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and the aminophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to the broader class of N-(4-aryl-1,3-thiazol-2-yl)acetamides. Below is a comparative analysis with structurally related analogs:
Key Findings:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, F in compound 14): Enhance binding to kinases but may reduce solubility .
- Hydroxy/Methoxy Groups (e.g., 6a): Improve hydrogen bonding and solubility, critical for anti-inflammatory activity .
- Methyl Groups (target compound): Increase lipophilicity, favoring membrane penetration .
Synthetic Accessibility: Most analogs are synthesized via condensation of bromo ketones with thioureas or acetylation of aminothiazoles . Palladium-catalyzed cross-coupling (e.g., compound 15) enables precise aryl group introduction .
Biological Relevance: The 2-aminophenylsulfanyl group in the target compound may mimic natural ligands (e.g., ATP in kinases) through hydrogen bonding . Halogenated analogs (e.g., 14) show kinase activation but may face toxicity challenges .
Limitations and Opportunities:
Biological Activity
The compound 2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a thiazole ring, which is known for its diverse biological activities. The specific arrangement of functional groups contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Notably:
- Mechanism of Action : Research indicates that compounds with similar structures induce apoptosis in cancer cell lines. For example, a related thiazole derivative exhibited significant apoptosis induction in MDA-MB-231 breast cancer cells, with an increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to control .
- In Vitro Studies : The compound has shown promising results against various cancer cell lines, including melanoma and pancreatic cancer. In a study involving a lead compound from the same family, it was reported to induce both apoptosis and autophagy, demonstrating effective tumor growth reduction in xenograft models .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 10.93 - 25.06 | Apoptosis induction |
| A375 (melanoma) | Not specified | Apoptosis and autophagy |
| Pancreatic cancer | Not specified | Induction of cell death |
Antimicrobial Activity
The thiazole moiety has also been associated with antimicrobial properties:
- Antibacterial Studies : Compounds similar to 2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed comparable efficacy to standard antibiotics like norfloxacin .
| Bacteria | Activity Level | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | Moderate | Norfloxacin |
| Escherichia coli | Significant | Norfloxacin |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key observations include:
- Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity.
- Thiazole Ring Importance : The presence of the thiazole ring is crucial for maintaining activity against various targets.
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Study on Apoptosis Induction : A study demonstrated that a thiazole derivative led to significant apoptosis in MDA-MB-231 cells through mitochondrial pathways .
- Evaluation Against Resistant Strains : Another investigation assessed the efficacy of related compounds against resistant cancer cell lines, revealing potential for overcoming treatment challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
